4-Chloro-2-(phenylethynyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

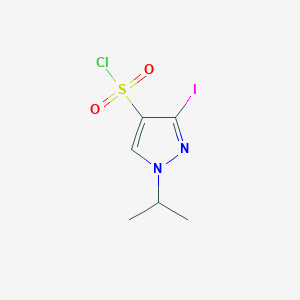

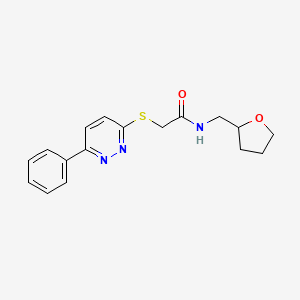

4-Chloro-2-(phenylethynyl)aniline is a chemical compound with the molecular formula C14H10ClN . It is a solid substance and its molecular weight is 227.69 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5-) attached to an ethynyl group (-C≡CH), which is further connected to an aniline group (C6H4NH2) at the 2nd position. The 4th position of the aniline group is substituted with a chlorine atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.69 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 397.0±32.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications

Detection of Nitrite Ions

4-Chloro-2-(phenylethynyl)aniline participates in facile cyclization reactions forming 4(1H)-cinnolones, which exhibit distinct yellow color and UV absorbance, making it an efficient chemodosimeter for detecting nitrite ions in water at ppm concentrations (Dey, Chatterjee, & Ranu, 2011).

Organic Semiconductor and Thin Film Materials

Novel organic semiconductor derivatives incorporating acetylenic spacers like this compound have been studied for their thermal stability, photophysical, electrochemical, and morphological properties. These compounds demonstrate potential as photovoltaic materials and in organic thin film applications due to their close side-to-side packing indicating H-aggregation (Niu et al., 2013).

Adsorption Studies

Chloro derivatives of aniline, including this compound, have been examined for their adsorption capabilities on halloysite adsorbents. These studies are crucial for understanding the removal of toxic compounds from wastewater, contributing to environmental cleanup efforts (Słomkiewicz et al., 2017).

Fluorescence Quenching Studies

The compound's derivatives have been utilized in studying fluorescence quenching mechanisms, providing insights into the photophysics of boronic acid derivatives. These studies contribute to the development of new fluorescent materials and sensors (Geethanjali et al., 2015).

Photocatalytic Applications

Research into the photocatalysis of chlorinated anilines, including this compound, has shown potential for enhancing reaction rates through the introduction of H2O2 and adjusting pH levels. These findings are significant for environmental remediation and the degradation of pollutants (Chu, Choy, & So, 2007).

Novel Material Synthesis

This compound is involved in the synthesis of new materials with unique properties, such as alternating phenylene ethynylene pyridinylene structures. These materials have applications in electronics and optoelectronics, highlighting the compound's role in advancing new technology (Blankenburg et al., 2004).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

4-chloro-2-(2-phenylethynyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMNQMVRAKHPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2598935.png)

![N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2598938.png)

![1-allyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2598940.png)

![8-Methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2598942.png)

![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)

![[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B2598944.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2598949.png)

![1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2598952.png)